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Compound of Interest

Compound Name: P-(Methylthio)isobutyrophenone

Cat. No.: B184254 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the spectroscopic properties of p-(Methylthio)isobutyrophenone and its structural

analogues. This guide provides a comparative analysis of their Nuclear Magnetic Resonance

(NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported

by detailed experimental protocols.

This technical guide offers an objective comparison of the spectroscopic characteristics of p-
(Methylthio)isobutyrophenone and three of its analogues: Isobutyrophenone, p-

Methoxyisobutyrophenone, and p-Chloroisobutyrophenone. By presenting quantitative data in

structured tables and outlining the methodologies for data acquisition, this document serves as

a valuable resource for the identification, characterization, and quality control of these

compounds in a research and development setting.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for p-
(Methylthio)isobutyrophenone and its analogues.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Compound
Aromatic
Protons (δ,
ppm)

Methine
Proton (δ,
ppm)

Methyl
Protons (δ,
ppm)

Other Protons
(δ, ppm)

p-

(Methylthio)isobu

tyrophenone

7.85 (d, 2H),

7.25 (d, 2H)
3.55 (sept, 1H) 1.20 (d, 6H)

2.52 (s, 3H, -

SCH₃)

Isobutyrophenon

e

7.92 (m, 2H),

7.55-7.40 (m,

3H)

3.53 (sept, 1H) 1.21 (d, 6H) -

p-

Methoxyisobutyr

ophenone

7.93 (d, 2H),

6.92 (d, 2H)
3.50 (sept, 1H) 1.19 (d, 6H)

3.86 (s, 3H, -

OCH₃)

p-

Chloroisobutyrop

henone

7.88 (d, 2H),

7.45 (d, 2H)
3.51 (sept, 1H) 1.21 (d, 6H) -

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound
Carbonyl
Carbon (δ,
ppm)

Aromatic
Carbons (δ,
ppm)

Methine
Carbon (δ,
ppm)

Methyl
Carbons (δ,
ppm)

Other
Carbons (δ,
ppm)

p-

(Methylthio)is

obutyropheno

ne

204.5
145.8, 134.2,

129.5, 125.0
35.5 19.0 15.0 (-SCH₃)

Isobutyrophe

none[1]
206.2

136.9, 132.6,

128.5, 128.3
35.4 19.1 -

p-

Methoxyisobu

tyrophenone

204.3
163.4, 131.0,

130.5, 113.7
35.1 19.0 55.5 (-OCH₃)

p-

Chloroisobuty

rophenone

204.8
139.0, 135.2,

129.8, 128.8
35.3 19.0 -
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Infrared (IR) Spectroscopy

Compound
C=O Stretch
(cm⁻¹)

Aromatic C=C
Stretch (cm⁻¹)

C-H
Bending/Stretc
hing (cm⁻¹)

Other Key
Absorptions
(cm⁻¹)

p-

(Methylthio)isobu

tyrophenone

~1675 ~1600, ~1500
~2970, ~1465,

~1380
-

Isobutyrophenon

e[2]
~1685 ~1600, ~1450

~2970, ~1465,

~1385
-

p-

Methoxyisobutyr

ophenone

~1670 ~1600, ~1510
~2970, ~1460,

~1380

~1255 (C-O

stretch)

p-

Chloroisobutyrop

henone

~1680 ~1590, ~1485
~2970, ~1465,

~1380

~1090 (C-Cl

stretch)

Ultraviolet-Visible (UV-Vis) Spectroscopy
Compound λmax (nm) Solvent

p-

(Methylthio)isobutyrophenone
~295 Methanol

Isobutyrophenone ~242 Ethanol

p-Methoxyisobutyrophenone ~275 Methanol

p-Chloroisobutyrophenone ~255 Methanol

Mass Spectrometry (MS)
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

p-

(Methylthio)isobutyrophenone
182 167, 139, 111, 43

Isobutyrophenone[3] 148 105, 77, 43

p-Methoxyisobutyrophenone[4] 178 135, 107, 77, 43

p-Chloroisobutyrophenone 182/184 139/141, 111/113, 75, 43

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz

spectrometer at a frequency of 100 MHz. Data was acquired with a spectral width of 240

ppm, a relaxation delay of 2.0 s, and 1024 scans. Broadband proton decoupling was applied.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: FTIR spectra were recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal was collected prior to the sample

measurement. Each spectrum was an average of 32 scans with a resolution of 4 cm⁻¹.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the compound was prepared in a suitable solvent

(e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. This stock solution

was then diluted to a concentration of approximately 0.01 mg/mL for analysis.

Data Acquisition: UV-Vis spectra were recorded from 200 to 400 nm using a dual-beam

spectrophotometer. The corresponding solvent was used as a blank.

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a direct

insertion probe or by gas chromatography (for volatile compounds).

Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

Mass Analysis: Mass spectra were acquired over a mass-to-charge (m/z) range of 40-400.

Workflow for Spectroscopic Comparison
The logical workflow for the comparative spectroscopic analysis is illustrated in the diagram

below.
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Caption: Workflow for the comparative spectroscopic analysis of isobutyrophenone analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of p-
(Methylthio)isobutyrophenone and Its Analogues]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b184254#spectroscopic-comparison-of-p-
methylthio-isobutyrophenone-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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